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molecular formula C10H7NO3 B1195845 1-Acetylisatin CAS No. 574-17-4

1-Acetylisatin

Cat. No. B1195845
M. Wt: 189.17 g/mol
InChI Key: LPGDEHBASRKTDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05736534

Procedure details

A solution of 1-acetyl-5-amino-indoline (4.94 g, 28.03 mmol) in conc. HCl (250 mL) and H2O (17 mL) was added to a mixture of chloral hydrate (5.12 g, 31.0 mmol), and Na2SO4 (73.8 g, 0.52 mol) in H2O (68 mL). Once all materials were dissolved, hydroxylamine hydrochloride (6.27 g, 190 mmol) was added and the solution was heated to boiling over 30 minutes and maintained at a boil for 30 minutes. The precipitate which formed upon cooling to 20° C. was removed by filtration, washed with H2O, and dried in vacuo to constant mass to afford 6.68 g. of the 1-acetyl-5-[2-(isonitroso)acetamido]indoline (LC-MS: 248 (MH+)). This material was added in small portions over 30 minutes to conc. H2SO4 (20 mL) while stirring at 50° C. When the addition was complete the mixture was heated to 80° C. for 10 minutes, cooled to 20° C., and poured into ice/water (300 mL). The precipitate was filtered, washed with H2O and dried in vacuo to yield 6.02 g of the 1-acetyl isatin derivative (LC-MS: 248 (M+NH4+). A sample (2.68 g, 11.4 mmol) of this product was heated to 50° C. in dioxane (23 mL)/6N HCl (25 mL) for 16 hours. Concentration of the mixture in vacuo at 40° C. yielded the crude deacetyled isatin product (LC-MS: 189 (MH+)) which was redissolved in THF (50 mL) and reduced directly by addition of 1M borane/THF (114 mL, ~10 eq.). After stirring 16 hours at 20° C. the mixture was carefully quenched with H2O (50 mL), diluted with brine, and the pH adjusted to 10-11 before extraction with EtOAc. The organic extracts were pooled, dried over Na2 SO4(s), filtered and concentrated in vacuo. The residue was recrystallized from Et2O/hexanes to afford pure 1,2,3,5-tetrahydro-pyrrolo[2,3-f]indole (797 mg, LC-MS: 159 (MH+).
Quantity
4.94 g
Type
reactant
Reaction Step One
Quantity
5.12 g
Type
reactant
Reaction Step One
Quantity
73.8 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
Name
Quantity
68 mL
Type
solvent
Reaction Step One
Quantity
6.27 g
Type
reactant
Reaction Step Two
[Compound]
Name
1-acetyl-5-[2-(isonitroso)acetamido]indoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[C:12]2C(=[CH:8][C:9](N)=[CH:10][CH:11]=2)[CH2:6][CH2:5]1)(=[O:3])C.Cl[C:15](Cl)(Cl)[CH:16]([OH:18])O.[O-:21]S([O-])(=O)=O.[Na+].[Na+].Cl.NO.OS(O)(=O)=O>Cl.O>[C:5]([N:4]1[C:12]2[C:15](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:16](=[O:18])[C:1]1=[O:3])(=[O:21])[CH3:6] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
4.94 g
Type
reactant
Smiles
C(C)(=O)N1CCC2=CC(=CC=C12)N
Name
Quantity
5.12 g
Type
reactant
Smiles
ClC(C(O)O)(Cl)Cl
Name
Quantity
73.8 g
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Na+].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
Cl
Name
Quantity
17 mL
Type
solvent
Smiles
O
Name
Quantity
68 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
6.27 g
Type
reactant
Smiles
Cl.NO
Step Three
Name
1-acetyl-5-[2-(isonitroso)acetamido]indoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Five
Name
ice water
Quantity
300 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
while stirring at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
Once all materials were dissolved
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
maintained at a boil for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The precipitate which formed
CUSTOM
Type
CUSTOM
Details
was removed by filtration
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
dried in vacuo to constant mass
CUSTOM
Type
CUSTOM
Details
to afford 6.68 g
ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
was heated to 80° C. for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 20° C.
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(=O)N1C(=O)C(=O)C2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 6.02 g
YIELD: CALCULATEDPERCENTYIELD 113.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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